molecular formula C7H7NNaO5S B152858 Sodium (4-nitrophenyl)methanesulfonate CAS No. 36639-50-6

Sodium (4-nitrophenyl)methanesulfonate

Cat. No.: B152858
CAS No.: 36639-50-6
M. Wt: 240.19 g/mol
InChI Key: KBJKRRLUCCHTHG-UHFFFAOYSA-N
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Description

Sodium (4-nitrophenyl)methanesulfonate is an organic compound with the chemical formula C7H6NNaO5S. It is a white crystalline substance that is soluble in water and organic solvents. This compound is known for its stability under normal conditions and is commonly used in various chemical reactions and industrial applications .

Preparation Methods

Sodium (4-nitrophenyl)methanesulfonate can be synthesized through the reaction of (4-nitrophenyl)methanesulfonic acid with sodium hydroxide. The specific preparation method involves adding an appropriate amount of (4-nitrophenyl)methanesulfonic acid into a reaction vessel, followed by the addition of sodium hydroxide. The mixture is then stirred and maintained at a suitable reaction temperature until the desired product is obtained .

Chemical Reactions Analysis

Sodium (4-nitrophenyl)methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: this compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common reagents used in these reactions include sodium sulfite, methanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sodium (4-nitrophenyl)methanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium (4-nitrophenyl)methanesulfonate involves its ability to act as an alkylating agent. The alkyl-oxygen bonds in the compound undergo fission and react within the intracellular milieu. This reaction can lead to the modification of nucleophilic sites within biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Sodium (4-nitrophenyl)methanesulfonate can be compared with other similar compounds, such as:

  • Sodium 4-nitrobenzylsulfonate
  • Sodium 4-nitrobenzenemethanesulfonate
  • Sodium 4-nitrobenzylsulphonate

These compounds share

Properties

CAS No.

36639-50-6

Molecular Formula

C7H7NNaO5S

Molecular Weight

240.19 g/mol

IUPAC Name

sodium;(4-nitrophenyl)methanesulfonate

InChI

InChI=1S/C7H7NO5S.Na/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13);

InChI Key

KBJKRRLUCCHTHG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)O)[N+](=O)[O-].[Na]

Key on ui other cas no.

36639-50-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 100g (463 mmol, 1.0 equiv.) of 4-nitrobenzyl bromide and 64.2 g (509 mmol, 1.1 equiv.) of sodium sulfite in 500 mL of methanol and 500 mL of water was heated to reflux. The progress of the reaction was monitored by TLC. When the bromide was consumed, the reaction mixture was allowed to cool to room temperature. The product precipitated and was collected by filtration. It was thoroughly dried for sixteen hours at 65° C. at 0.05 mm Hg to give 100 g (90%) of sodium 4-nitrobenzyl sulfonate.
[Compound]
Name
100g
Quantity
463 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
sodium 4-nitrobenzyl sulfonate
Yield
90%

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